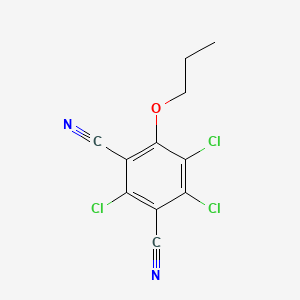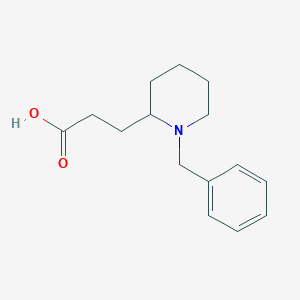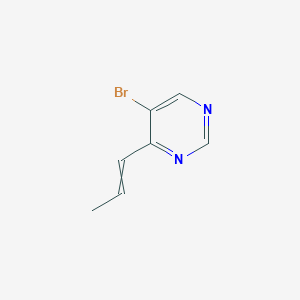
5-Bromo-4-(prop-1-en-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(prop-1-en-1-yl)pyrimidine is a heterocyclic organic compound containing a bromine atom and a prop-1-en-1-yl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their significant applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine typically involves the bromination of 4-(prop-1-en-1-yl)pyrimidine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
5-Bromo-4-(prop-1-en-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The prop-1-en-1-yl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the prop-1-en-1-yl group can be reduced to form the corresponding propyl derivative using hydrogenation catalysts such as palladium on carbon.
Scientific Research Applications
5-Bromo-4-(prop-1-en-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with biological targets.
Material Science: Pyrimidine derivatives, including this compound, are used in the development of organic semiconductors and other functional materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(prop-1-en-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The bromine atom and the prop-1-en-1-yl group contribute to its binding affinity and specificity for the target enzyme or receptor .
Comparison with Similar Compounds
5-Bromo-4-(prop-1-en-1-yl)pyrimidine can be compared with other pyrimidine derivatives such as:
5-Bromo-2-(4-methylpiperidin-1-yl)pyrimidine: This compound is also used in medicinal chemistry, particularly in the development of anticancer drugs.
5-Bromo-2-(piperazin-1-yl)pyrimidine: Known for its applications in the synthesis of pharmaceuticals and agrochemicals.
Pyrazolo[1,5-a]pyrimidines: These compounds have shown significant biological activities, including antitrypanosomal and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C7H7BrN2 |
|---|---|
Molecular Weight |
199.05 g/mol |
IUPAC Name |
5-bromo-4-prop-1-enylpyrimidine |
InChI |
InChI=1S/C7H7BrN2/c1-2-3-7-6(8)4-9-5-10-7/h2-5H,1H3 |
InChI Key |
PZOVTPZPTVIKEH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=NC=NC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


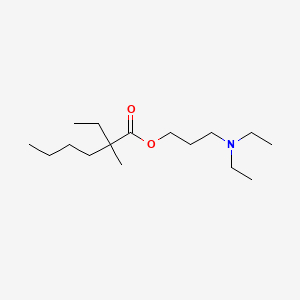
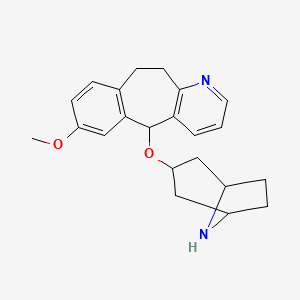
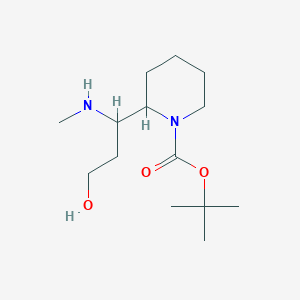
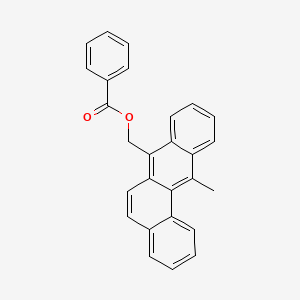
![2-Amino-1-(8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B13948580.png)
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)

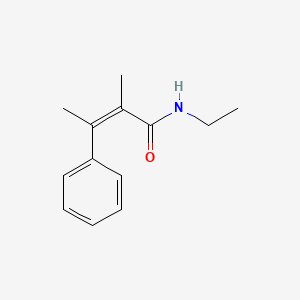
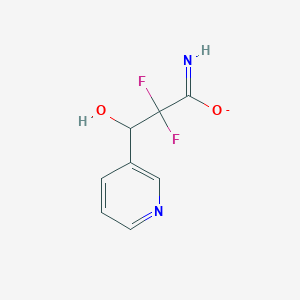

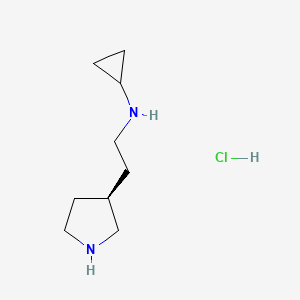
![(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate](/img/structure/B13948636.png)
